molecular formula C12H17NO B14317950 N-Methyl-2-phenyl-N-propylacetamide CAS No. 105879-34-3

N-Methyl-2-phenyl-N-propylacetamide

Cat. No.: B14317950
CAS No.: 105879-34-3
M. Wt: 191.27 g/mol
InChI Key: ORFWKDLRJBSKAW-UHFFFAOYSA-N
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Description

N-Methyl-2-phenyl-N-propylacetamide is a substituted acetamide derivative characterized by a phenyl group at the α-carbon position and methyl and propyl substituents on the nitrogen atom. Structurally, it belongs to the acetamide class, which is widely studied for applications in agrochemicals, pharmaceuticals, and organic synthesis. This article synthesizes insights from diverse sources to evaluate its properties relative to similar compounds.

Properties

CAS No.

105879-34-3

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-methyl-2-phenyl-N-propylacetamide

InChI

InChI=1S/C12H17NO/c1-3-9-13(2)12(14)10-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3

InChI Key

ORFWKDLRJBSKAW-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-phenyl-N-propylacetamide typically involves the reaction of N-methylacetamide with 2-phenylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as catalytic hydrogenation and distillation to ensure the efficient and sustainable synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-phenyl-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-Methyl-2-phenyl-N-propylacetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: this compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-2-phenyl-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Acetamides

Substituent-Driven Functional Differences

N-Methyl-2-phenyl-N-propylacetamide’s structure (approximate molecular formula: C₁₃H₁₉NO) distinguishes it from related compounds through:

  • N-Substituents : Methyl and propyl groups on the nitrogen differ from the methoxymethyl (alachlor), propoxyethyl (pretilachlor), or isopropyl moieties in pesticide-oriented acetamides .
  • Absence of Chlorine : Unlike herbicidal analogs (e.g., dimethenamid, pretilachlor), it lacks electrophilic chlorine, likely reducing reactivity toward biological nucleophiles .

Comparison with Aliphatic Acetamides

Neodecanamide (N-methyl-2,2-trimethyloctanamide, C₁₁H₂₃NO) exemplifies branched aliphatic acetamides. Key contrasts include:

  • Molecular Weight and Solubility : Neodecanamide’s lower molar mass (185.31 g/mol vs. ~205 g/mol for this compound) and aliphatic structure suggest higher hydrophobicity, whereas the phenyl group in the target compound may enhance crystallinity .

Data Table: Comparative Analysis of this compound and Related Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Primary Applications
This compound* C₁₃H₁₉NO ~205† N-methyl, N-propyl, α-phenyl Research/Pharmaceuticals‡
Alachlor C₁₄H₂₀ClNO₂ 269.77 N-methoxymethyl, 2,6-diethylphenyl, Cl Herbicide (corn, soybeans)
Pretilachlor C₁₇H₂₆ClNO₂ 311.85 N-propoxyethyl, 2,6-diethylphenyl, Cl Rice field herbicide
Neodecanamide, N-methyl C₁₁H₂₃NO 185.31 Branched aliphatic chain, N-methyl Industrial surfactants

†Estimated based on molecular formula. ‡Hypothesized based on structural parallels to bioactive acetamides.

Research Findings and Implications

Reactivity and Bioactivity

  • Herbicidal Analogs : Chloroacetamides like alachlor exhibit herbicidal activity via inhibition of very-long-chain fatty acid synthesis. The absence of chlorine in this compound likely precludes this mechanism, suggesting divergent biological targets .
  • Aromatic vs. Aliphatic Systems : The phenyl group may enhance binding to aromatic receptors (e.g., CNS targets), whereas aliphatic analogs like neodecanamide prioritize physical properties (e.g., thermal stability) .

Physicochemical Properties

  • Stability : N-propyl and methyl substituents may confer steric protection against hydrolysis relative to methoxy-containing analogs like pretilachlor .

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